(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol
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Overview
Description
7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure containing nitrogen atoms The presence of chlorine, iodine, and a phenylmethyl group further adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the chlorine, iodine, and phenylmethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the reduction of the intermediate compound to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the pyrrolo[2,3-c]pyridine core can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 7-Chloro-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Uniqueness
Compared to similar compounds, 7-Chloro-2,3-dihydro-5-iodo-3-methyl-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine-3-methanol is unique due to the presence of the pyrrolo[2,3-c]pyridine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16ClIN2O |
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Molecular Weight |
414.67 g/mol |
IUPAC Name |
(1-benzyl-7-chloro-5-iodo-3-methyl-2H-pyrrolo[2,3-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C16H16ClIN2O/c1-16(10-21)9-20(8-11-5-3-2-4-6-11)14-12(16)7-13(18)19-15(14)17/h2-7,21H,8-10H2,1H3 |
InChI Key |
XJGPJABUHHUCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(N=C(C=C21)I)Cl)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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